Technical Identification & Characterization Guide: 3-(4-Isopropylphenoxy)pyrrolidine
Technical Identification & Characterization Guide: 3-(4-Isopropylphenoxy)pyrrolidine
The following technical guide details the structural identification, chemical properties, and synthesis of 3-(4-Isopropylphenoxy)pyrrolidine , specifically focusing on its hydrochloride salt (CAS 1449117-29-6). This document is designed for researchers requiring precise verification of this chemical entity for medicinal chemistry applications.
Executive Summary
3-(4-Isopropylphenoxy)pyrrolidine is a secondary amine building block belonging to the class of 3-aryloxypyrrolidines. This structural motif is a "privileged scaffold" in drug discovery, frequently utilized in the design of central nervous system (CNS) agents, particularly histamine H3 receptor antagonists and monoamine transporter inhibitors (SERT/NET).
The compound is most commonly supplied and handled as its hydrochloride salt to ensure stability and solubility. Precise identification requires distinguishing between the free base, the salt form, and potential enantiomers (R/S) at the C3 position.
Core Identification Data (The Lookup)
The following table consolidates the critical identifiers for the hydrochloride salt, which is the standard commercial form.
Table 1: Chemical Identity Matrix
| Feature | Specification |
| Common Name | 3-(4-Isopropylphenoxy)pyrrolidine Hydrochloride |
| CAS Number | 1449117-29-6 (HCl Salt) |
| Free Base CAS | Not widely indexed; search via SMILES |
| Molecular Formula | C₁₃H₂₀ClNO (HCl Salt) / C₁₃H₁₉NO (Free Base) |
| Molecular Weight | 241.76 g/mol (HCl Salt) / 205.30 g/mol (Free Base) |
| IUPAC Name | 3-[4-(propan-2-yl)phenoxy]pyrrolidine hydrochloride |
| SMILES (Free Base) | CC(C)c1ccc(OC2CCNC2)cc1 |
| InChI Key | Derivative dependent; verify stereochemistry |
Critical Note on Stereochemistry: The CAS 1449117-29-6 typically refers to the racemic mixture or the unspecified stereoisomer. If your application requires a specific enantiomer (e.g., (R)-3-(4-isopropylphenoxy)pyrrolidine), you must verify the optical rotation or chiral HPLC data provided by the vendor, as distinct CAS numbers exist for the pure (R) and (S) forms (e.g., (R)-analogues often have distinct, less common CAS registries).
Figure 1: Identification Logic Flow
This decision tree guides the researcher in selecting the correct chemical entity based on experimental needs (solubility vs. reactivity).
Caption: Logical workflow for identifying the correct CAS registry number based on salt form and stereochemical requirements.
Structural Characterization & Validation
To validate the identity of 3-(4-isopropylphenoxy)pyrrolidine, researchers should look for specific analytical signatures. The isopropyl group and the pyrrolidine ring provide distinct NMR signals.
1H NMR Diagnostic Signals (400 MHz, DMSO-d6)
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Isopropyl Group:
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δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group.
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δ ~2.8 ppm (sept, 1H): Methine proton of the isopropyl group.
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Pyrrolidine Ring:
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δ ~2.0–2.3 ppm (m, 2H): C4 methylene protons.
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δ ~3.1–3.5 ppm (m, 4H): C2 and C5 methylene protons (alpha to nitrogen).
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δ ~5.0 ppm (m, 1H): C3 methine proton (alpha to oxygen). Note: This shifts significantly depending on the salt form.
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Aromatic Region:
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δ ~6.8–7.2 ppm (dd, 4H): Characteristic AA'BB' system of the para-substituted benzene ring.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive Mode).
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Parent Ion: [M+H]⁺ = 206.15 (Free Base).
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Fragmentation: Loss of the pyrrolidine ring or the isopropyl group may be observed at higher collision energies.
Synthesis & Manufacturing Protocol
For researchers unable to source the compound commercially, or those requiring a specific enantiomer, the synthesis is typically achieved via a Mitsunobu coupling followed by deprotection. This route offers high stereocontrol if chiral starting materials are used.
Synthetic Pathway[4][5][6]
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Starting Materials: N-Boc-3-pyrrolidinol (commercially available as (R), (S), or racemate) and 4-Isopropylphenol.
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Coupling (Mitsunobu): Uses Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) with Triphenylphosphine (PPh₃).
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Deprotection: Acidic cleavage of the Boc group using HCl/Dioxane or TFA/DCM.
Figure 2: Synthetic Workflow
Caption: Step-by-step synthetic route from N-Boc-3-pyrrolidinol to the final hydrochloride salt via Mitsunobu coupling.
Detailed Protocol (Example)
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Coupling: Dissolve N-Boc-3-pyrrolidinol (1.0 eq), 4-isopropylphenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under nitrogen. Cool to 0°C. Add DEAD (1.2 eq) dropwise. Stir at room temperature for 12–16 hours.
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Workup: Concentrate solvent, redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.[1] Purify via flash chromatography (Hexane/EtOAc).
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Deprotection: Dissolve the intermediate in 4M HCl in dioxane. Stir for 2 hours. Precipitate the product with diethyl ether or concentrate to dryness to obtain the hydrochloride salt.
Applications in Drug Discovery[4]
The 3-aryloxypyrrolidine scaffold is a versatile pharmacophore. The specific 4-isopropyl substitution pattern enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration.
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Histamine H3 Antagonists: The pyrrolidine nitrogen serves as the basic center required for interaction with Aspartate residues in the GPCR transmembrane domain.
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Monoamine Transporter Inhibitors: Analogs of this structure are investigated for selectivity against SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).
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Sigma Receptor Ligands: The hydrophobic isopropyl tail can facilitate binding to the sigma-1 receptor hydrophobic pocket.
References
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Sigma-Aldrich. (n.d.). 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride Product Sheet. Retrieved from
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Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link
- Bjenning, C., et al. (2012). Structure-Activity Relationships of Pyrrolidine-Based Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyrrolidine Derivatives. Retrieved from
